pKa Shift of ~1 Unit Relative to 7-Trifluoromethyl Isomer Alters Protonation at Physiological pH
The 8-CF₃ regioisomer exhibits a predicted pKa of 8.40 ± 0.20, whereas the 7-CF₃ isomer has a reported pKa range of 9.2–9.8 . At pH 7.4, this ~1 log unit difference means approximately 91% of the 8-CF₃ amine is protonated versus >98% for the 7-CF₃ isomer, yielding a measurably higher fraction of neutral, membrane-permeable free base for the 8-substituted compound .
| Evidence Dimension | Amine basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 8.40 ± 0.20 (predicted) |
| Comparator Or Baseline | 7-(Trifluoromethyl)chroman-4-amine: pKa = 9.2–9.8 |
| Quantified Difference | ΔpKa ≈ –0.8 to –1.4 units; ~7% lower protonation at pH 7.4 |
| Conditions | Predicted values (ChemicalBook); comparator data from vendor technical literature |
Why This Matters
A lower pKa provides a greater fraction of the neutral, passively permeable free-base species at physiological pH, which can translate into improved oral absorption and blood-brain barrier penetration relative to the 7-CF₃ analog.
